molecular formula C11H11F2N3 B8162300 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carbonitrile

4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carbonitrile

Cat. No.: B8162300
M. Wt: 223.22 g/mol
InChI Key: WOZYEJLFSJCBFZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4’-carbonitrile is a synthetic organic compound characterized by the presence of fluorine atoms and a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4’-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of fluorinated precursors with pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated bipyridine derivatives, while reduction may produce partially hydrogenated compounds .

Scientific Research Applications

4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4’-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-11(13)2-5-16(6-3-11)10-7-9(8-14)1-4-15-10/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZYEJLFSJCBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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